Desmethyl Mirtazapine-d4
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Overview
Description
Desmethyl Mirtazapine-d4 is a deuterium-labeled analogue of Desmethyl Mirtazapine, which is a metabolite of the antidepressant Mirtazapine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium atoms into the molecule allows for the study of metabolic pathways and the pharmacokinetic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Mirtazapine-d4 involves the demethylation of Mirtazapine followed by the incorporation of deuterium atoms. The process typically includes the following steps:
Demethylation: Mirtazapine undergoes demethylation to form Desmethyl Mirtazapine.
Deuteration: The resulting Desmethyl Mirtazapine is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms and the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Mirtazapine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, Mirtazapine.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives .
Scientific Research Applications
Desmethyl Mirtazapine-d4 has several scientific research applications, including:
Pharmacokinetics: Used to study the pharmacokinetic profiles of drugs by tracking the deuterium-labeled compound in biological systems.
Drug Metabolism: Helps in understanding the metabolic pathways of Mirtazapine and its metabolites.
Clinical Research: Used in therapeutic drug monitoring and bioequivalence studies to ensure the efficacy and safety of Mirtazapine.
Environmental Studies: Employed in environmental pollutant detection and analysis.
Mechanism of Action
Desmethyl Mirtazapine-d4 exerts its effects by acting as an α2-adrenergic blocker. It binds to α2-adrenergic receptors, inhibiting their activity and leading to an increase in the release of norepinephrine and serotonin. This mechanism is similar to that of its parent compound, Mirtazapine, which is known for its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Desmethyl Mirtazapine: The non-deuterated analogue of Desmethyl Mirtazapine-d4.
Mirtazapine: The parent compound from which this compound is derived.
8-Hydroxy Mirtazapine: Another metabolite of Mirtazapine with similar pharmacological properties.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C16H17N3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
17,17,18,18-tetradeuterio-1,3,16-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-2(7),3,5,8,10,12-hexaene |
InChI |
InChI=1S/C16H17N3/c1-2-6-13-12(5-1)11-15-17-9-4-10-19(15)16-14(13)7-3-8-18-16/h1-3,5-8,15,17H,4,9-11H2/i4D2,9D2 |
InChI Key |
WMFMKODVCXNXJU-AUHPCMSFSA-N |
Isomeric SMILES |
[2H]C1(CN2C(CC3=CC=CC=C3C4=C2N=CC=C4)NC1([2H])[2H])[2H] |
Canonical SMILES |
C1CNC2CC3=CC=CC=C3C4=C(N2C1)N=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.